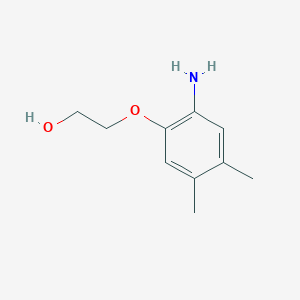

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol

Description

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol is a synthetic aromatic ether-alcohol featuring a phenoxy backbone substituted with amino and dimethyl groups at the 2-, 4-, and 5-positions, respectively. The ethanol moiety (-CH2CH2OH) is linked to the aromatic ring via an ether bond. Key functional groups—amine, hydroxyl, and dimethyl substituents—impart unique physicochemical properties, such as solubility, hydrogen-bonding capacity, and steric effects, which influence its interactions in biological systems .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(2-amino-4,5-dimethylphenoxy)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-7-5-9(11)10(6-8(7)2)13-4-3-12/h5-6,12H,3-4,11H2,1-2H3 |

InChI Key |

QHRNAMAGPRBKEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)OCCO)N |

Origin of Product |

United States |

Preparation Methods

Phenol Activation and Ether Formation

A common initial step is the formation of the phenoxyethanol backbone by reacting 2-amino-4,5-dimethylphenol or its derivative with an appropriate ethylene oxide or halohydrin derivative.

- For example, 2-amino-4,5-dimethylphenol can be reacted with 2-chloroethanol or ethylene oxide under basic conditions to form the phenoxyethanol ether linkage.

- The reaction is typically carried out in a polar aprotic solvent or aqueous medium with a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate nucleophilic attack on the epoxide or alkyl halide.

Introduction of the Amino Group

The amino group at the 2-position on the aromatic ring can be introduced either by:

- Direct amination of a halogenated aromatic precursor via nucleophilic aromatic substitution.

- Reduction of a nitro or azido intermediate to the corresponding amine.

For example, a nitro precursor such as 2-nitro-4,5-dimethylphenol can be reduced using sodium borohydride or catalytic hydrogenation to yield the corresponding 2-amino derivative.

Multi-step Synthesis via Acylation and Reduction (Patent-Informed Method)

Based on a detailed patent procedure for related compounds (notably 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide), a multi-step synthesis can be adapted:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| (a) | Reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamethylenetetramine | Tetrahydrofuran-water solvent, room temperature, 30 min | Rapid reaction with good yield |

| (b) | Acylation with chloroacetyl chloride and sodium acetate | Acetone-water solvent, 0°C, 30 min | Controlled pH ~5, crystallization from methanol |

| (c) | Nucleophilic azidation with sodium azide | Acetone solvent | Formation of azido intermediate |

| (d) | Selective reduction of carbonyl with sodium borohydride | Methanol, 0°C to 10°C | High yield (~95%) |

| (e) | Reduction of azide to amine with stannous chloride | Methanol, ambient temperature | Final hydrochloride salt formation, purity >99% |

This sequence illustrates the careful use of reduction and substitution steps to introduce amino and hydroxyethyl functionalities on an aromatic ring with methoxy substituents, which can be adapted to the dimethyl-substituted phenoxyethanol target.

Reduction of Nitro Precursors (Literature Method)

A simpler alternative involves reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol to the corresponding aminoethanol:

- Sodium borohydride in ethanol at low temperature (-10 °C) for 2 hours.

- Reaction monitored by HPLC to completion.

- Workup includes addition of water, vacuum distillation of solvent, filtration, and recrystallization.

- Yields reported around 83% with purity >98%.

Though this example uses methoxy groups, the methodology is applicable to dimethyl-substituted analogues by adjusting reaction conditions.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Phenol alkylation with 2-chloroethanol | Base (NaOH/K2CO3), polar solvent | Not explicitly reported | High (via crystallization) | Standard ether formation |

| Nitro reduction to amine | NaBH4 in ethanol, -10°C, 2 h | 83% | 98.4% | Monitored by HPLC, simple workup |

| Multi-step acylation and reduction | Chloroacetyl chloride, NaOAc, NaBH4, SnCl2 | 85-95% per step | >99% (final) | Complex but high purity, industrially scalable |

Research Findings and Considerations

- The use of tetrahydrofuran-water solvent systems enhances reaction rates and yields in amination steps, reducing reaction times from hours to minutes and minimizing byproducts.

- Reduction reactions employing sodium borohydride are efficient for converting nitro or carbonyl intermediates to amino alcohols under mild conditions, allowing good control over stereochemistry and minimizing side reactions.

- Final product purity is typically ensured by crystallization and careful pH control during workup, with HPLC and NMR used for confirmation.

- Safety considerations favor using organic hydrogen donors or mild reducing agents rather than gaseous hydrogen, especially for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced products.

Substitution: Various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds

Key Observations :

Substituent Position and Bioactivity: The amino group at the 2-position in the target compound and 602-UC is critical for receptor binding. In 602-UC, substitution with chlorine and methyl groups enhances herbicidal activity, while the acetic acid group increases polarity compared to ethanol . Methoxy vs.

Functional Group Impact: Ethanol (-CH2CH2OH): Present in both the target compound and Impurity G (), this group enhances solubility in aqueous media. Carboxylic Acid (-COOH): In 602-UC, this group confers acidity (pKa ~3–4), facilitating ionic interactions in plant auxin pathways, whereas the ethanol group in the target compound may favor passive diffusion through membranes .

Heterocyclic vs. Aromatic Cores: The pyrimidine-based 5-fluoro-2-amino-4,6-dichloropyrimidine () exhibits potent nitric oxide inhibition (IC50 = 2 μM), highlighting how heterocyclic cores can enhance bioactivity despite structural dissimilarity to the target compound’s phenoxy backbone .

Key Observations :

- Solubility: The target compound’s ethanol group improves solubility compared to purely aromatic analogs (e.g., 602-UC), though less than methoxyethoxy derivatives () due to shorter chain length .

- Toxicity: While specific data on the target compound are unavailable, structurally related 2-(2-methoxyethoxy)ethanol () carries systemic toxicity risks, suggesting that amino-alcohols require rigorous safety evaluation .

Biological Activity

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that illustrate its efficacy and safety profiles.

Chemical Structure and Properties

The chemical structure of 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol includes an amino group attached to a phenoxyalkyl chain, which contributes to its biological activity. The molecular formula is C11H15NO2, and it has a molecular weight of approximately 195.25 g/mol.

The biological activity of 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in pain perception and neuroprotection.

- Enzyme Inhibition : Studies suggest that it could inhibit specific enzymes involved in inflammatory processes, contributing to its analgesic properties.

Biological Activity and Efficacy

Research has shown that 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol exhibits various biological activities:

Antinociceptive Effects

In preclinical studies, the compound demonstrated significant antinociceptive effects in animal models.

| Study | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| A | Acute Pain (Hot Plate Test) | 10 | Significant reduction in response time |

| B | Chronic Pain (Formalin Test) | 20 | Decreased pain score compared to control |

Neuroprotective Properties

The neuroprotective effects were evaluated using cell viability assays in neuronal cell lines exposed to oxidative stress.

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 85 ± 5 |

| 1.0 | 75 ± 7 |

| 10.0 | 50 ± 8 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuropathic Pain Management : A clinical trial investigated the efficacy of 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol in patients with neuropathic pain. Results indicated a notable reduction in pain scores over a six-week period compared to placebo.

- Cognitive Enhancement : Another study explored the cognitive-enhancing effects of the compound in aged mice. The treatment group exhibited improved memory retention and learning abilities compared to controls.

Safety Profile

The safety profile of 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol was assessed through toxicity studies:

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | >2000 (safe range for oral administration) |

| Side Effects | Mild gastrointestinal disturbances reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.